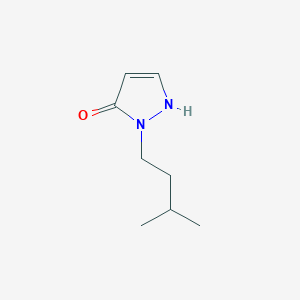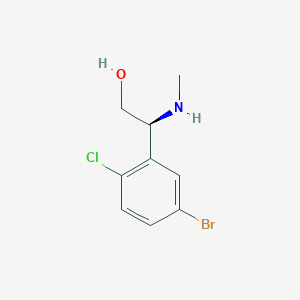
(S)-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound contains a bromine and chlorine-substituted phenyl ring, a methylamino group, and an ethan-1-ol moiety, making it a versatile molecule for different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:
Halogenation: Introduction of bromine and chlorine atoms to the phenyl ring.
Chiral Resolution: Separation of the (S)-enantiomer from the racemic mixture.
Amination: Introduction of the methylamino group.
Alcohol Formation: Formation of the ethan-1-ol moiety.
Industrial Production Methods
Industrial production methods may involve large-scale halogenation and chiral resolution techniques, followed by efficient amination and alcohol formation processes. Specific conditions such as temperature, pressure, and catalysts would be optimized for maximum yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: As a building block for complex organic molecules.
Pharmacology: Potential use in drug development and research.
Industry: Applications in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the compound’s intended use.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL: The enantiomer of the compound with potentially different biological activity.
2-(5-Bromo-2-chlorophenyl)-2-aminoethanol: Lacks the methyl group on the amino moiety.
2-(5-Bromo-2-chlorophenyl)ethanol: Lacks the amino group.
Uniqueness
(S)-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL is unique due to its specific chiral configuration and the presence of both halogen and amino functional groups, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H11BrClNO |
|---|---|
Peso molecular |
264.54 g/mol |
Nombre IUPAC |
(2S)-2-(5-bromo-2-chlorophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H11BrClNO/c1-12-9(5-13)7-4-6(10)2-3-8(7)11/h2-4,9,12-13H,5H2,1H3/t9-/m1/s1 |
Clave InChI |
QAYQCZCFFIBLAL-SECBINFHSA-N |
SMILES isomérico |
CN[C@H](CO)C1=C(C=CC(=C1)Br)Cl |
SMILES canónico |
CNC(CO)C1=C(C=CC(=C1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


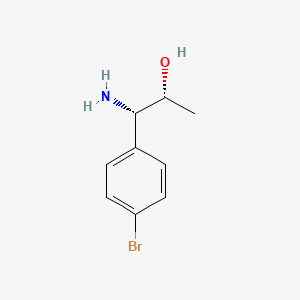

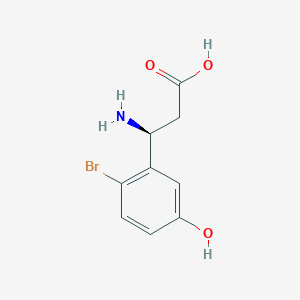
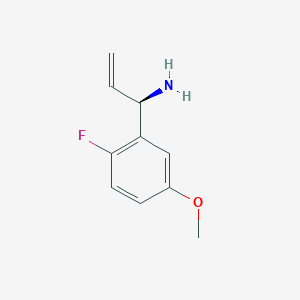
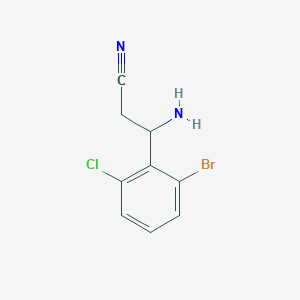
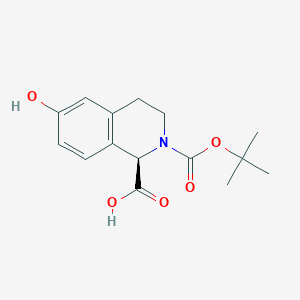
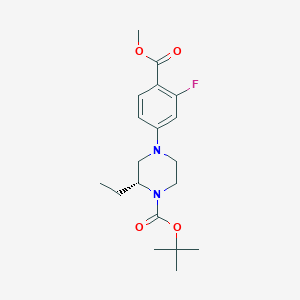
![3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride](/img/structure/B13047360.png)
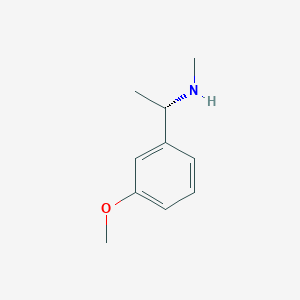
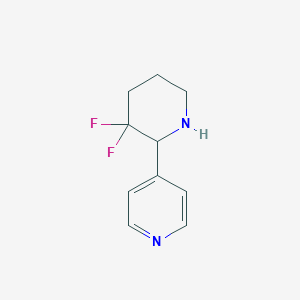
![(3R)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13047393.png)
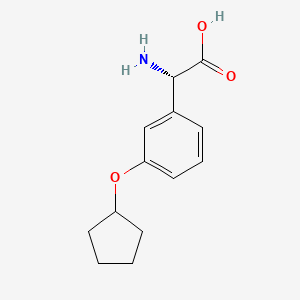
![methyl 5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13047406.png)
